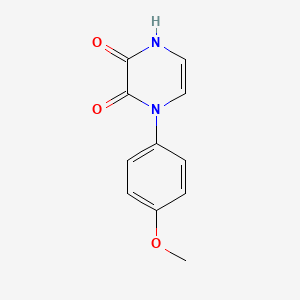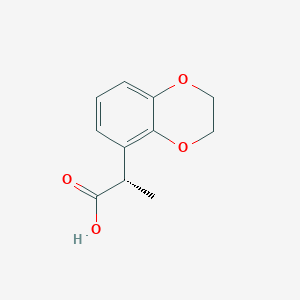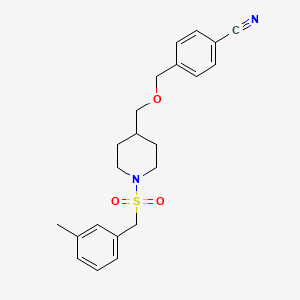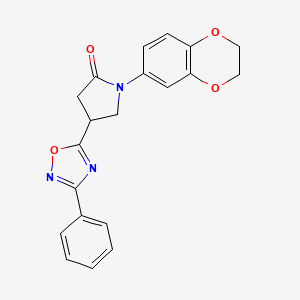![molecular formula C17H24N4O2 B2492879 N-(1-cyano-3-methylbutyl)-3-{[(propan-2-yl)carbamoyl]amino}benzamide CAS No. 1334015-55-2](/img/structure/B2492879.png)
N-(1-cyano-3-methylbutyl)-3-{[(propan-2-yl)carbamoyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-3-methylbutyl)-3-{[(propan-2-yl)carbamoyl]amino}benzamide is a chemical compound commonly referred to as JNJ-1661010. It is a potent and selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating sleep-wake cycles and appetite. JNJ-1661010 has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction.
Mécanisme D'action
JNJ-1661010 acts as a potent and selective antagonist of the orexin-1 receptor, which is involved in regulating sleep-wake cycles and appetite. By blocking the activity of the orexin-1 receptor, JNJ-1661010 promotes sleep and reduces wakefulness, and also reduces food intake and body weight.
Biochemical and Physiological Effects:
JNJ-1661010 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing wakefulness and increasing sleep duration, reducing food intake and body weight, and reducing drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
JNJ-1661010 has several advantages for use in lab experiments. It is a potent and selective antagonist of the orexin-1 receptor, which makes it a useful tool for studying the role of this receptor in regulating sleep-wake cycles and appetite. Additionally, JNJ-1661010 has been extensively studied in preclinical models, which provides a wealth of data for researchers to draw upon.
However, there are also some limitations to using JNJ-1661010 in lab experiments. One limitation is that it is not currently approved for use in humans, which limits its potential applications in clinical research. Additionally, JNJ-1661010 may have off-target effects on other receptors or pathways, which could complicate data interpretation.
Orientations Futures
There are several potential future directions for research on JNJ-1661010. One area of interest is in developing JNJ-1661010 or related compounds as potential therapies for sleep disorders, obesity, and addiction. Additionally, further research could be done to better understand the mechanisms underlying the effects of JNJ-1661010 on sleep, appetite, and drug-seeking behavior. Finally, studies could be conducted to investigate potential off-target effects of JNJ-1661010 and to develop new compounds with improved selectivity and potency.
Méthodes De Synthèse
The synthesis of JNJ-1661010 involves a multistep process that begins with the reaction of 3-amino-N-(1-cyano-3-methylbutyl)benzamide with isopropyl chloroformate to form the corresponding carbamate intermediate. This intermediate is then treated with N,N-diisopropylethylamine and 4-dimethylaminopyridine to form the final product, JNJ-1661010.
Applications De Recherche Scientifique
JNJ-1661010 has been extensively studied for its potential therapeutic applications in the treatment of various disorders. In preclinical studies, JNJ-1661010 has been shown to improve sleep quality and reduce wakefulness in animal models of insomnia. Additionally, JNJ-1661010 has been shown to reduce food intake and body weight in animal models of obesity.
Propriétés
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-(propan-2-ylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-11(2)8-15(10-18)20-16(22)13-6-5-7-14(9-13)21-17(23)19-12(3)4/h5-7,9,11-12,15H,8H2,1-4H3,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGGPYCZEPLZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C1=CC(=CC=C1)NC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2492800.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2492802.png)
![9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2492808.png)
![4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B2492809.png)
![N-[2-[Benzyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492812.png)
![(E)-N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2492813.png)

